2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound with a complex structure that includes a piperazine ring, an ethylcarbamothioyl group, and a 4-methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the synthesis might involve the use of ethyl isothiocyanate to introduce the ethylcarbamothioyl group and subsequent reactions to attach the 4-methylphenylacetamide moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and acetamide-based molecules. Examples include:
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
What sets 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H24N4OS |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24N4OS/c1-3-17-16(22)20-10-8-19(9-11-20)12-15(21)18-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,22)(H,18,21) |
InChI Key |
RUUHSEMACQVEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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